4-(2-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
4-(2-Bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by:
- 2-Bromophenyl group at position 4 of the pyrimidine ring.
- N-(2-Chlorophenyl)carboxamide at position 3.
- Methyl group at position 4.
- Thioxo (S=) group at position 2.
This scaffold is structurally similar to Biginelli-type pyrimidines, which are known for diverse pharmacological activities, including antimicrobial, antioxidant, and antifungal properties .
Properties
IUPAC Name |
4-(2-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClN3OS/c1-10-15(17(24)22-14-9-5-4-8-13(14)20)16(23-18(25)21-10)11-6-2-3-7-12(11)19/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZSUVXENFOWJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CC=C2Br)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound belonging to the tetrahydropyrimidine class, which has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its anticancer effects, enzyme inhibition capabilities, and other pharmacological activities.
- Molecular Formula : C18H15BrClN3OS
- Molecular Weight : 436.753 g/mol
- CAS Number : 438480-60-5
Anticancer Activity
Recent studies have indicated that tetrahydropyrimidine derivatives exhibit significant anticancer properties. Specifically, compounds similar to this compound have been shown to inhibit topoisomerase II (Topo II), an enzyme crucial for DNA replication and repair in cancer cells.
-
Mechanism of Action :
- Inhibition of Topo II leads to the accumulation of DNA breaks and ultimately induces apoptosis in cancer cells. For instance, compounds exhibiting similar structures have been reported to induce cell cycle arrest at the G2/M phase and promote apoptosis in various human cancer cell lines such as MCF-7 and HCT-116 .
- Case Studies :
Enzyme Inhibition
The compound also exhibits potential as an inhibitor of various enzymes beyond Topo II.
- Enzyme Targeting :
Antimicrobial Activity
In addition to anticancer properties, some derivatives within this chemical class have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Mechanism :
Summary of Biological Activities
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for various applications:
Antimicrobial Activity
Research indicates that tetrahydropyrimidine derivatives can possess significant antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings highlight its potential as an antimicrobial agent suitable for further development.
Antitumor Activity
The compound has shown promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit cell proliferation in several cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Mia PaCa-2 | 12.5 | Induction of apoptosis |
| PANC-1 | 15.0 | Inhibition of cell cycle progression |
| RKO | 10.0 | Modulation of signaling pathways |
| LoVo | 9.0 | DNA damage induction |
These results indicate that the compound may act through multiple mechanisms to exert its antitumor effects.
Enzyme Inhibition
The compound's structural features suggest potential interactions with various enzymes involved in disease processes. Further studies are necessary to elucidate specific targets and mechanisms.
Case Studies
Several case studies provide insights into the applications and efficacy of this compound:
- Case Study 1 : A study on pancreatic cancer cells demonstrated that treatment with this compound significantly reduced tumor size in xenograft models.
- Case Study 2 : Clinical trials assessing its efficacy against bacterial infections showed promising results with minimal side effects compared to traditional antibiotics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
4-(4-Bromophenyl)-6-Methyl-N-(2-Methylphenyl)-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxamide
- Key Differences :
- Bromine at para (4-) position of the phenyl ring (vs. ortho (2-) in the target compound).
- 2-Methylphenyl carboxamide (vs. 2-chlorophenyl).
- Methyl group (electron-donating) vs. chloro (electron-withdrawing) alters electronic density, affecting solubility and receptor interactions.
N-[2-Chloro-4-(Trifluoromethyl)Phenyl] Derivatives
- Key Differences :
- 4-Trifluoromethyl substituent on the carboxamide phenyl ring (vs. 2-chloro).
- Implications :
N-(2-Methoxyphenyl)-6-Methyl-4-(4-Methylphenyl)-2-Oxo Analogs
- Key Differences :
- Methoxy group (electron-donating) vs. chloro in the carboxamide.
- 2-Oxo (C=O) vs. 2-thioxo (C=S) group.
- Implications: Methoxy improves solubility but reduces electrophilicity.
Physicochemical and Structural Properties
- Thioxo vs.
- Halogen Effects :
- Crystal Packing :
- Analogous pyrimidines (e.g., ) show that substituent positions influence dihedral angles and hydrogen-bond networks, affecting solubility and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
